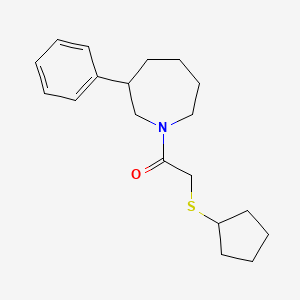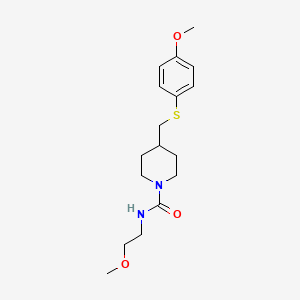
2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure, which includes a dimethylamino group and a diol moiety, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the reaction of dimethylamine with 2-methylpropane-1,3-diol in the presence of hydrochloric acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving steps such as recrystallization and purification to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The dimethylamino group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. The diol moiety can also interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
2-(Dimethylamino)ethyl chloride hydrochloride: Another related compound with different reactivity and applications.
2-(Dimethylamino)ethyl methacrylate: Used in polymer chemistry with unique properties compared to 2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride.
Uniqueness
This compound is unique due to its combination of a dimethylamino group and a diol moiety, providing a versatile platform for various chemical reactions and applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in research and industry.
属性
IUPAC Name |
2-(dimethylamino)-2-methylpropane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(4-8,5-9)7(2)3;/h8-9H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKXWGZAXDABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2979970.png)







![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide](/img/structure/B2979987.png)
![N-[3-(13-Phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)propyl]methanesulfonamide;trifluoromethanesulfonate](/img/structure/B2979988.png)

![5-(sec-butylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2979990.png)
